Isojacareubin
Overview
Description
Isojacareubin is a xanthonoid natural product found in Hypericum japonicum . It has been shown to have antibacterial activity . Isojacareubin also inhibits protein kinase C isoforms, and has activity in an animal model of hepatocellular carcinoma .
Synthesis Analysis
The most potent natural product, Isojacareubin (ISJ), was synthesized, and its cellular-level antihepatoma activities were evaluated . ISJ significantly inhibited cell proliferation and was highly selective for HCC cells in comparison to nonmalignant QSG-7701 hepatocytes .Molecular Structure Analysis
Isojacareubin and Glabranin were reported as potential inhibitors for the main protease . The calculated docking scores were reported to be -8.47 and -8.03 kcal/mol, respectively .Chemical Reactions Analysis
Isojacareubin suppresses hepatocellular carcinoma metastasis and induces apoptosis in vitro and in vivo . It was a potent inhibitor of PKC, with differential actions against various PKC isotypes .Physical And Chemical Properties Analysis
Isojacareubin has a chemical formula of C18H14O6 and a molar mass of 326.304 g·mol −1 . It is a powder that should be stored at -20°C .Scientific Research Applications
As a Molecular Template : Isojacareubin acts as an inhibitor of Protein Kinase C and serves as a molecular template for designing novel protein kinase inhibitors, potentially useful in drug development (Caruana & Shoemake, 2019).
Enzymatic Inhibition : It has shown potential as a non-competitive inhibitor of maltase and sucrase, indicating its role in influencing enzymatic activities and metabolism (Nguyen & Phuwapraisirisan, 2022).
Cancer Therapy : Isojacareubin exhibits cytotoxic properties, notably inhibiting human ovarian cancer cells by regulating various signal pathways. This suggests its potential application in cancer treatment strategies (Tang, Lu, & Xia, 2020).
Antiviral Properties : The compound has been identified as a covalent inhibitor of SARS-CoV-2 3CLpro, marking its relevance in the design of antiviral agents, especially in the wake of the COVID-19 pandemic (Khan et al., 2023).
Antifungal Activity : Isojacareubin, isolated from Hypericum roeperanum, has demonstrated antifungal activity against Candida albicans, highlighting its therapeutic potential in treating fungal infections (Rath, Potterat, Mavi, & Hostettmann, 1996).
Antibacterial Effect : Research has shown that Isojacareubin is a potent antibacterial compound against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating its significant therapeutic potential in combating resistant bacterial strains (Zuo et al., 2012).
Future Directions
While the future directions for Isojacareubin are not explicitly mentioned in the retrieved documents, its potential as a covalent inhibitor of SARS-CoV-2 main protease and its significant antihepatoma activity suggest that it could be a promising lead compound for the development of new antihepatoma agents and antiviral drugs.
properties
IUPAC Name |
6,10,11-trihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-18(2)6-5-8-12(24-18)7-11(20)13-14(21)9-3-4-10(19)15(22)17(9)23-16(8)13/h3-7,19-20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTNFJKGRSHPBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045703 | |
Record name | Isojacareubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isojacareubin | |
CAS RN |
50597-93-8 | |
Record name | Isojacareubin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50597-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isojacareubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.